3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid
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Overview
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly useful in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid typically involves the protection of the amino group of alanine with the Fmoc groupThe reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale peptide synthesizers that automate the addition of protective groups and the coupling reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The Fmoc group can be removed under mild basic conditions, such as with piperidine in DMF.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Coupling reagents like DIC and HOBt are used to facilitate the formation of amides.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Alanine derivatives without the Fmoc group.
Substitution: Various amides and esters depending on the nucleophile used.
Scientific Research Applications
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The benzyl group can be used to introduce specific functional groups into the peptide chain, allowing for the study of structure-activity relationships .
Comparison with Similar Compounds
Similar Compounds
Fmoc-alanine: Similar in structure but lacks the benzyl group.
Fmoc-glycine: Another Fmoc-protected amino acid, but with a simpler structure.
Fmoc-phenylalanine: Contains a phenyl group instead of a benzyl group.
Uniqueness
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid is unique due to the presence of both the Fmoc and benzyl groups.
Properties
IUPAC Name |
3-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)14-15-26(16-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJELJPVKEUHQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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